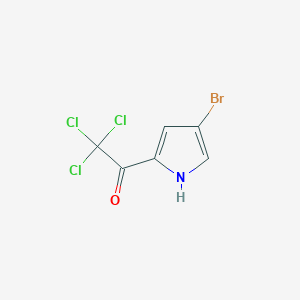

1-(4-bromo-1H-pyrrol-2-yl)-2,2,2-trichloroethanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(4-bromo-1H-pyrrol-2-yl)-2,2,2-trichloroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrCl3NO/c7-3-1-4(11-2-3)5(12)6(8,9)10/h1-2,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQLTVLIUJXOOGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=C1Br)C(=O)C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrCl3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00383981 | |

| Record name | 1-(4-Bromo-1H-pyrrol-2-yl)-2,2,2-trichloroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72652-32-5 | |

| Record name | 1-(4-Bromo-1H-pyrrol-2-yl)-2,2,2-trichloroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-bromo-1H-pyrrol-2-yl)-2,2,2-trichloroethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(4-bromo-1H-pyrrol-2-yl)-2,2,2-trichloroethanone: Synthesis, Properties, and Applications in Modern Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(4-bromo-1H-pyrrol-2-yl)-2,2,2-trichloroethanone, a key synthetic intermediate in the preparation of a diverse array of biologically active molecules, particularly marine natural products. The document delves into the historical context of its synthetic development, detailed experimental protocols for its preparation and characterization, and its pivotal role in the synthesis of complex chemical architectures. This guide is intended to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug discovery, offering both foundational knowledge and practical insights into the utility of this versatile building block.

Introduction: The Emergence of a Versatile Pyrrolic Building Block

The pyrrole nucleus is a ubiquitous heterocyclic motif found in a vast number of natural products and pharmaceuticals, exhibiting a wide spectrum of biological activities.[1][2] The strategic functionalization of the pyrrole ring is paramount in the development of novel therapeutic agents and chemical probes. Within the extensive family of pyrrole derivatives, this compound (commonly referred to as 4-bromo-2-trichloroacetylpyrrole) has emerged as a particularly valuable and versatile intermediate.[3] Its trifunctional nature, possessing a reactive trichloroacetyl group, a nucleophilic nitrogen, and a synthetically versatile bromine handle, allows for a multitude of chemical transformations, making it a cornerstone in the construction of complex molecular frameworks.

While the precise moment of its initial discovery is not prominently documented, the widespread application of this compound in the total synthesis of marine alkaloids from the early 21st century onwards underscores its significance.[4] Its genesis is intrinsically linked to the broader development of methods for the selective functionalization of the pyrrole ring, a challenge that has captivated synthetic chemists for decades. The strategic placement of the bromine atom at the 4-position and the trichloroacetyl group at the 2-position provides a pre-functionalized scaffold that circumvents issues of regioselectivity often encountered in the direct functionalization of the parent pyrrole ring.

This guide will illuminate the synthetic pathways to this key intermediate, provide detailed experimental procedures, and showcase its application in the synthesis of complex natural products, thereby offering a holistic understanding of its importance in modern organic chemistry.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

| Property | Value | Reference |

| CAS Number | 72652-32-5 | [3][5] |

| Molecular Formula | C₆H₃BrCl₃NO | [5] |

| Molecular Weight | 291.36 g/mol | [6] |

| Melting Point | 134-136 °C | [3] |

| Appearance | Off-white to light yellow crystalline solid | |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone. |

Spectroscopic Characterization:

-

¹H NMR: The proton NMR spectrum is characterized by distinct signals for the pyrrolic protons. The chemical shifts and coupling constants are indicative of the substitution pattern. Commercial suppliers often provide typical ¹H NMR data.[3]

-

¹³C NMR: The carbon NMR spectrum provides further confirmation of the structure, showing characteristic peaks for the carbonyl carbon of the trichloroacetyl group and the carbons of the pyrrole ring.

-

HPLC: High-performance liquid chromatography is a crucial technique to assess the purity of the synthesized compound. A single sharp peak under appropriate conditions is indicative of high purity.[3]

-

Mass Spectrometry: Mass spectrometry confirms the molecular weight of the compound and provides information about its fragmentation pattern.

Synthetic Pathways: A Step-by-Step Guide

The synthesis of this compound is typically achieved through a two-step sequence involving the trichloroacetylation of pyrrole followed by regioselective bromination. This approach offers a reliable and scalable route to the desired product.

Step 1: Synthesis of 2,2,2-trichloro-1-(1H-pyrrol-2-yl)ethan-1-one

The initial step involves the Friedel-Crafts acylation of pyrrole with trichloroacetyl chloride. This reaction proceeds readily due to the electron-rich nature of the pyrrole ring.

Reaction Scheme:

Caption: Synthesis of the trichloroacetylated pyrrole intermediate.

Experimental Protocol:

-

To a solution of pyrrole (1.0 eq) in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon), add trichloroacetyl chloride (1.1 eq) dropwise at room temperature.[7]

-

Stir the reaction mixture at room temperature for 3 hours.[7]

-

Upon completion of the reaction (monitored by TLC), quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by recrystallization or column chromatography to yield 2,2,2-trichloro-1-(1H-pyrrol-2-yl)ethan-1-one as a solid.

Causality of Experimental Choices:

-

Anhydrous Conditions: The use of an anhydrous solvent is crucial as trichloroacetyl chloride is highly reactive towards water.

-

Inert Atmosphere: An inert atmosphere prevents side reactions with atmospheric moisture and oxygen.

-

Slow Addition: Dropwise addition of the acylating agent helps to control the exothermicity of the reaction.

-

Aqueous Workup: The bicarbonate wash neutralizes any excess acid and unreacted trichloroacetyl chloride.

Step 2: Regioselective Bromination to this compound

The second step involves the electrophilic bromination of the trichloroacetylated pyrrole. The electron-withdrawing nature of the trichloroacetyl group at the 2-position deactivates the pyrrole ring towards electrophilic substitution and directs the incoming electrophile to the 4-position.[8]

Reaction Scheme:

Caption: Regioselective bromination to the final product.

Experimental Protocol:

-

Dissolve 2,2,2-trichloro-1-(1H-pyrrol-2-yl)ethan-1-one (1.0 eq) in dichloromethane in a round-bottom flask.[7]

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of bromine (1.1 eq) in dichloromethane dropwise to the cooled solution.[7]

-

Allow the reaction mixture to warm to room temperature and stir for 30 minutes.[7]

-

Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction with a saturated aqueous solution of sodium thiosulfate to consume any excess bromine.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain this compound.

Causality of Experimental Choices:

-

Regioselectivity: The trichloroacetyl group at the 2-position deactivates the adjacent 3- and 5-positions, directing bromination to the 4-position.[8]

-

Low Temperature: Performing the reaction at 0 °C helps to control the reactivity of bromine and minimize the formation of poly-brominated byproducts.

-

Sodium Thiosulfate Quench: This step is essential to safely neutralize the highly reactive and corrosive excess bromine.

Applications in the Synthesis of Natural Products

The synthetic utility of this compound is best exemplified by its application in the total synthesis of complex marine natural products. The trichloroacetyl group serves as a versatile precursor for various functional groups, including amides and esters, while the bromine atom can be utilized in cross-coupling reactions to introduce further complexity.

A notable example is its use in the synthesis of pyrrole-containing marine alkaloids.[4] For instance, it can be a key starting material for the construction of the core structure of compounds like the longamides and related brominated pyrrole-2-carboxamides.[4]

Illustrative Synthetic Transformation:

The trichloroacetyl group can be readily converted to an amide by reaction with an amine. This transformation is a cornerstone of its application in natural product synthesis. For example, the condensation of this compound with glycine ethyl ester leads to the formation of ethyl (4-bromo-1H-pyrrole-2-carboxamido)acetate, a key intermediate for more complex structures.[9]

Caption: Amide formation from the trichloroacetyl pyrrole.

This reactivity profile makes this compound a powerful tool for the convergent synthesis of complex molecules, allowing for the late-stage introduction of diverse side chains.

Conclusion and Future Outlook

This compound has solidified its position as a valuable and versatile building block in modern organic synthesis. Its straightforward preparation and trifunctional nature provide chemists with a powerful tool for the construction of complex, biologically active molecules. The continued exploration of new reactions and applications of this intermediate will undoubtedly lead to the discovery of novel therapeutic agents and a deeper understanding of the chemical biology of pyrrole-containing natural products. As the demand for efficient and selective synthetic methods grows, the importance of well-defined and reliable building blocks like 4-bromo-2-trichloroacetylpyrrole will only continue to increase.

References

- 1. Recent progress in the total synthesis of pyrrole-containing natural products (2011–2020) - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. biosynce.com [biosynce.com]

- 4. soc.chim.it [soc.chim.it]

- 5. This compound | C6H3BrCl3NO | CID 2798140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-(4-bromo-1H-pyrrol-2-yl)-2,2,2-trichloroethanone: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Versatile Halogenated Pyrrole

In the landscape of medicinal chemistry and organic synthesis, halogenated heterocyclic compounds represent a cornerstone for the development of novel therapeutic agents and functional materials. Among these, 1-(4-bromo-1H-pyrrol-2-yl)-2,2,2-trichloroethanone emerges as a molecule of significant interest. Its unique structural features, combining a brominated pyrrole ring with a trichloroacetyl group, render it a versatile synthetic intermediate and a potential pharmacophore in its own right. This guide provides a comprehensive technical overview of this compound, delving into its core physical and chemical properties, established synthetic routes, and its burgeoning applications in drug discovery and beyond. As we navigate the intricacies of this molecule, we aim to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to harness its full potential.

Molecular Identity and Core Properties

This compound is a halogenated pyrrole derivative with the chemical formula C₆H₃BrCl₃NO.[1] It is also known by several synonyms, including 4-bromo-2-(trichloroacetyl)pyrrole and 4-bromopyrrol-2-yl trichloromethyl ketone.[2]

Chemical Structure and Identifiers

The molecule features a pyrrole ring brominated at the 4-position and acylated at the 2-position with a 2,2,2-trichloroethanone group. This arrangement of electron-withdrawing and donating groups dictates its reactivity and potential for further chemical modification.

Diagram 1: Chemical Structure of this compound

A 2D representation of the molecular structure.

Table 1: Key Chemical Identifiers

| Identifier | Value | Source |

| CAS Number | 72652-32-5 | [1][2][3][4] |

| Molecular Formula | C₆H₃BrCl₃NO | [1][3][4] |

| Molecular Weight | 291.36 g/mol | [1][4] |

| IUPAC Name | This compound | [5] |

| InChI | InChI=1S/C6H3BrCl3NO/c7-3-1-4(11-2-3)5(12)6(8,9)10/h1-2,11H | [5] |

| InChIKey | CQLTVLIUJXOOGD-UHFFFAOYSA-N | [1][5] |

| SMILES | C1=C(NC=C1Br)C(=O)C(Cl)(Cl)Cl | [5] |

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, storage, and application in various experimental settings.

Table 2: Summary of Physicochemical Data

| Property | Value | Source |

| Melting Point | 134-136 °C | [1][2] |

| Boiling Point (predicted) | 351.5 ± 42.0 °C at 760 mmHg | [2] |

| Density (predicted) | 1.9 ± 0.1 g/cm³ | [2] |

| Flash Point (predicted) | 166.4 °C | [1] |

| XLogP3 | 3.3 | [1][5] |

| PSA (Polar Surface Area) | 32.9 Ų | [1][5] |

| Refractive Index (predicted) | 1.625 | [1] |

These properties suggest that this compound is a solid at room temperature with a relatively high melting point and a predicted high boiling point, indicative of its stability. The XLogP3 value suggests moderate lipophilicity, a key parameter in drug design influencing membrane permeability and bioavailability.

Synthesis and Reactivity

Synthetic Approach: Friedel-Crafts Acylation

The synthesis of 2-acylpyrroles, including halogenated derivatives, is often achieved through Friedel-Crafts acylation. A common synthetic route involves the acylation of a suitable pyrrole precursor. For instance, a general approach for the synthesis of 2-trichloroacetylpyrroles involves the reaction of a pyrrole with trichloroacetyl chloride.[6]

References

- 1. echemi.com [echemi.com]

- 2. biosynce.com [biosynce.com]

- 3. This compound [oakwoodchemical.com]

- 4. scbt.com [scbt.com]

- 5. This compound | C6H3BrCl3NO | CID 2798140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Blueprint of a Halogenated Pyrrole: A Technical Guide to 1-(4-bromo-1H-pyrrol-2-yl)-2,2,2-trichloroethanone

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 1-(4-bromo-1H-pyrrol-2-yl)-2,2,2-trichloroethanone, a halogenated pyrrole derivative of interest in synthetic chemistry and drug discovery. Due to the limited availability of public domain experimental spectra for this specific molecule, this guide synthesizes predicted data for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The interpretations are grounded in fundamental spectroscopic principles and comparative analysis with structurally related compounds. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering detailed insights into the structural elucidation of this and similar halogenated heterocyclic compounds.

Introduction

Pyrrole scaffolds are fundamental components in a vast array of natural products and pharmaceuticals.[1] The introduction of halogen atoms and strong electron-withdrawing groups can significantly modulate the electronic properties and biological activity of these heterocycles. This compound (CAS 72652-32-5) is a compelling example of such a molecule, incorporating a bromine atom on the pyrrole ring and a trichloroacetyl group.[2][3] Understanding the spectroscopic signature of this compound is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.

This guide provides a detailed, predictive exploration of its key spectroscopic features, explaining the causality behind the expected spectral data.

Molecular Structure and Spectroscopic Implications

The structure of this compound features a pyrrole ring substituted at the 2-position with an electron-withdrawing trichloroacetyl group and at the 4-position with a bromine atom. These substituents break the symmetry of the pyrrole ring, rendering all ring protons and carbons magnetically non-equivalent. The electronegative bromine and the trichloroacetyl group are expected to deshield the ring protons and carbons, leading to downfield shifts in the NMR spectra.[1] The N-H proton's chemical shift will be influenced by solvent and concentration due to hydrogen bonding.

Molecular Structure of this compound

Caption: Molecular structure with atom numbering for NMR assignments.

Predicted Spectroscopic Data and Interpretation

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum is predicted to show three distinct signals in the aromatic region corresponding to the three pyrrole protons, and a broad singlet for the N-H proton. The electron-withdrawing nature of the trichloroacetyl group at C2 and the bromine at C4 will cause a downfield shift for all pyrrole protons compared to unsubstituted pyrrole.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-5 | 7.2 - 7.4 | Doublet of doublets (dd) or Triplet (t) | J(H5,H3) ≈ 1.5, J(H5,NH) ≈ 2.5 |

| H-3 | 7.0 - 7.2 | Doublet of doublets (dd) or Doublet (d) | J(H3,H5) ≈ 1.5, J(H3,NH) ≈ 2.5 |

| N-H | 9.5 - 11.0 | Broad singlet (br s) | - |

Interpretation:

-

H-5: This proton is adjacent to the nitrogen and is expected to be the most downfield of the pyrrole protons. It will likely appear as a doublet of doublets due to coupling with H-3 and the N-H proton. In some instances, it may appear as a triplet if the coupling constants are similar.

-

H-3: This proton is also deshielded and will couple with H-5 and the N-H proton, resulting in a doublet of doublets or a simple doublet if the coupling to the N-H is not resolved.

-

N-H: The N-H proton is expected to be significantly downfield and broad due to hydrogen bonding and quadrupole broadening from the nitrogen atom. Its chemical shift is highly dependent on the solvent and concentration.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum will be characterized by six distinct signals, four for the pyrrole ring carbons and two for the trichloroacetyl group.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | 175 - 180 |

| C-2 | 135 - 140 |

| C-5 | 125 - 130 |

| C-3 | 115 - 120 |

| C-4 | 95 - 100 |

| -CCl₃ | 90 - 95 |

Interpretation:

-

C=O: The carbonyl carbon of the trichloroacetyl group will appear significantly downfield, in the typical range for ketones.

-

Pyrrole Carbons: The chemical shifts of the pyrrole carbons are influenced by the substituents. C-2, being directly attached to the electron-withdrawing acyl group, will be the most deshielded of the ring carbons. C-4, bonded to the bromine atom, will be shifted upfield relative to an unsubstituted carbon due to the heavy atom effect, but still influenced by the overall electron-poor nature of the ring. C-5 and C-3 will appear at intermediate chemical shifts.

-

-CCl₃: The carbon of the trichloromethyl group will be found at a relatively downfield position due to the strong deshielding effect of the three chlorine atoms.

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present in the molecule.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| N-H stretch | 3200 - 3400 | Medium, Broad |

| C-H stretch (aromatic) | 3100 - 3150 | Medium |

| C=O stretch | 1680 - 1700 | Strong |

| C=C stretch (pyrrole ring) | 1500 - 1550 | Medium |

| C-N stretch | 1300 - 1350 | Medium |

| C-Cl stretch | 700 - 800 | Strong |

| C-Br stretch | 500 - 600 | Medium |

Interpretation:

-

N-H Stretch: A broad absorption band in the region of 3200-3400 cm⁻¹ is characteristic of the N-H stretching vibration in pyrroles, with the broadening resulting from hydrogen bonding.[4][5]

-

C=O Stretch: A strong, sharp peak between 1680 and 1700 cm⁻¹ is expected for the carbonyl group of the trichloroacetyl moiety. The conjugation with the pyrrole ring and the electron-withdrawing effect of the trichloromethyl group will influence its exact position.

-

C-Halogen Stretches: Strong absorptions corresponding to the C-Cl and C-Br stretching vibrations are anticipated in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion (M⁺): The nominal molecular weight is 291.36 g/mol .[2] The mass spectrum will show a complex molecular ion cluster due to the presence of isotopes of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl). The two isotopes of bromine have nearly equal natural abundance (¹⁹Br: ~50.7%, ⁸¹Br: ~49.3%), while the chlorine isotopes have a ratio of approximately 3:1 (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%).[6][7] This will result in a characteristic pattern of peaks for the molecular ion and its fragments containing these halogens.

-

Predicted Isotopic Pattern for [M]⁺: The most abundant peak in the molecular ion cluster is expected at m/z 289 (for C₆H₃⁷⁹Br³⁵Cl₃NO). The entire cluster will span several mass units with a distinctive intensity pattern.

-

Predicted Fragmentation Pathways: The fragmentation of 2-substituted pyrroles is often influenced by the nature of the substituent.[8][9] Common fragmentation pathways for this compound are predicted to include:

-

Loss of Cl•: [M - Cl]⁺

-

Loss of CCl₃•: [M - CCl₃]⁺, leading to a prominent acylium ion. This is often a major fragmentation pathway for such ketones.

-

Loss of CO: [M - CO]⁺

-

Cleavage of the pyrrole ring: Leading to smaller fragment ions.

-

Hypothetical Experimental Protocols

To ensure the acquisition of high-quality spectroscopic data, the following standard protocols are recommended.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher.

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-64, depending on sample concentration.

-

Spectral Width: 0-12 ppm.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

-

-

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher.

-

Pulse Program: Proton-decoupled pulse sequence.

-

Number of Scans: 1024 or more, as ¹³C has low natural abundance.

-

Spectral Width: 0-200 ppm.

-

Reference: Solvent signal (e.g., CDCl₃ at 77.16 ppm).

-

Infrared (IR) Spectroscopy

-

Technique: Attenuated Total Reflectance (ATR) is recommended for solid samples.

-

Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

-

Acquisition:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the clean ATR crystal should be collected prior to sample analysis.

-

Mass Spectrometry (MS)

-

Technique: Electron Ionization (EI) is suitable for this relatively volatile and stable compound.

-

Sample Introduction: A direct insertion probe or gas chromatography (GC) inlet can be used.

-

Acquisition:

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 40-500.

-

Source Temperature: 200-250 °C.

-

Data Acquisition: Scan mode to obtain the full mass spectrum.

-

Conclusion

This technical guide provides a detailed, predictive overview of the NMR, IR, and MS spectroscopic data for this compound. By understanding the influence of the bromo and trichloroacetyl substituents on the pyrrole ring, researchers can confidently interpret experimental data for this and structurally analogous compounds. The provided hypothetical protocols offer a framework for obtaining high-quality spectra for verification. This synthesized spectroscopic blueprint serves as a valuable tool for the structural elucidation and characterization of this important class of halogenated heterocycles.

References

- 1. researchgate.net [researchgate.net]

- 2. scbt.com [scbt.com]

- 3. echemi.com [echemi.com]

- 4. researchgate.net [researchgate.net]

- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 6. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. semanticscholar.org [semanticscholar.org]

An In-Depth Technical Guide to 1-(4-Bromo-1H-pyrrol-2-yl)-2,2,2-trichloroethanone (CAS No. 72652-32-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(4-Bromo-1H-pyrrol-2-yl)-2,2,2-trichloroethanone, CAS No. 72652-32-5. It details the compound's chemical identity, physicochemical properties, and critical role as a versatile intermediate in the synthesis of complex, biologically active molecules. This document elucidates the underlying chemical principles of its synthesis and reactivity, offering detailed experimental protocols for its preparation and subsequent utilization in the construction of high-value compounds, such as kinase inhibitors. Safety protocols, handling procedures, and spectral data are also provided to equip researchers with the necessary information for its effective and safe application in a laboratory setting.

Introduction: A Key Building Block for Bioactive Scaffolds

This compound is a halogenated pyrrole derivative that has emerged as a significant building block in medicinal chemistry and organic synthesis.[1] The pyrrole ring is a privileged scaffold, forming the core of numerous natural products and pharmaceutical agents, including those with antibacterial, antifungal, and anticancer properties. The specific substitution pattern of this compound—featuring a bromine atom at the 4-position and a highly reactive trichloroacetyl group at the 2-position—renders it a uniquely valuable precursor for creating diverse molecular libraries.

The bromine atom serves as a handle for further functionalization, often through cross-coupling reactions, while the trichloroacetyl group is a potent electrophile, susceptible to nucleophilic attack and various chemical transformations. This dual reactivity allows for sequential and site-selective modifications, enabling the construction of complex molecular architectures. This guide will explore the synthesis, chemical behavior, and practical applications of this important synthetic intermediate.

Chemical Identity and Physicochemical Properties

A clear understanding of a compound's properties is fundamental to its application. The key identifiers and physicochemical characteristics of this compound are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 72652-32-5 | [2][3][4] |

| Molecular Formula | C₆H₃BrCl₃NO | [1][2][4] |

| Molecular Weight | 291.36 g/mol | [2][4] |

| IUPAC Name | This compound | [2] |

| Synonyms | 4-bromo-2-(trichloroacetyl)pyrrole, 4-bromopyrrol-2-yl trichloromethyl ketone | [1][4] |

| Appearance | Solid (form may vary) | [5] |

| Melting Point | 134-136 °C | [1] |

| Boiling Point | 351.5 ± 42.0 °C at 760 mmHg (Predicted) | [1] |

| Density | 1.9 ± 0.1 g/cm³ (Predicted) | [1] |

| XLogP3 | 3.3 | [4] |

Synthesis and Mechanism

The synthesis of this compound is typically achieved via an electrophilic aromatic substitution, specifically a Friedel-Crafts acylation reaction.[6][7] This classic reaction involves the acylation of an aromatic ring—in this case, 4-bromopyrrole—with an acyl halide in the presence of a Lewis acid catalyst.

Underlying Principle: Friedel-Crafts Acylation

The pyrrole ring, while aromatic, is an electron-rich heterocycle and is highly reactive towards electrophiles. The Friedel-Crafts acylation introduces an acyl group onto the ring. The reaction proceeds through the formation of a highly electrophilic acylium ion, generated from the reaction of trichloroacetyl chloride with a Lewis acid, typically aluminum chloride (AlCl₃).[8] This acylium ion is then attacked by the π-electrons of the 4-bromopyrrole ring, leading to the formation of a sigma complex (a resonance-stabilized carbocation). Subsequent deprotonation re-establishes aromaticity and yields the final acylated product. The acylation occurs preferentially at the C2 position, which is the most nucleophilic site on the pyrrole ring not occupied by the bromine.

Detailed Experimental Protocol: Synthesis

This protocol is a representative procedure adapted from standard Friedel-Crafts acylation methodologies.[6][8] Caution: This reaction should be performed in a well-ventilated fume hood by trained personnel using appropriate personal protective equipment (PPE), as it involves corrosive and moisture-sensitive reagents.

-

Materials:

-

4-Bromopyrrole

-

Trichloroacetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Ice

-

Concentrated hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Apparatus:

-

Three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

Ice-water bath.

-

Separatory funnel.

-

Rotary evaporator.

-

-

Procedure:

-

To the three-necked flask under a nitrogen atmosphere, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous DCM.

-

Cool the suspension to 0 °C using an ice-water bath.

-

Slowly add trichloroacetyl chloride (1.05 equivalents) dropwise to the stirred suspension via the dropping funnel. Allow the mixture to stir for 15-20 minutes at 0 °C.

-

In a separate flask, dissolve 4-bromopyrrole (1.0 equivalent) in anhydrous DCM.

-

Add the 4-bromopyrrole solution dropwise to the reaction mixture at 0 °C. The rate of addition should be controlled to maintain the temperature below 5 °C.

-

After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the flask back to 0 °C and very cautiously quench the reaction by slowly pouring it over a mixture of crushed ice and concentrated HCl.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer twice with DCM.

-

Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization (e.g., from a hexane/ethyl acetate mixture) or column chromatography on silica gel.

-

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from its two reactive sites, which can be addressed selectively.

Application in Kinase Inhibitor Synthesis

Pyrrole-based structures are integral to many kinase inhibitors, which are a critical class of anticancer drugs.[9][10][11] The title compound serves as an excellent starting material for such molecules. For example, the bromine at the C4 position can be used in a Suzuki or Stille coupling to introduce various aryl or heteroaryl groups, which are often crucial for binding to the kinase active site. Simultaneously, the trichloroacetyl group can be transformed into other functionalities.

Representative Protocol: Synthesis of a Pyrrole-Amide Derivative

This protocol illustrates the reaction of the trichloroacetyl group with a primary amine, a common step in building more complex drug-like molecules.

-

Materials:

-

This compound

-

Aniline derivative (e.g., 4-methoxyaniline)

-

Triethylamine (Et₃N) or another suitable base

-

Anhydrous tetrahydrofuran (THF) or acetonitrile

-

-

Procedure:

-

Dissolve this compound (1.0 equivalent) in anhydrous THF under a nitrogen atmosphere.

-

Add the aniline derivative (1.1 equivalents) and triethylamine (1.5 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the resulting amide product by column chromatography on silica gel.

-

Spectroscopic Data (Representative)

Characterization of the compound is essential for confirming its identity and purity. While experimental spectra can vary slightly based on instrumentation and conditions, the following provides an expected profile.

-

¹H NMR (Proton NMR): The spectrum would be expected to show two distinct signals for the pyrrole ring protons, likely appearing as doublets or multiplets in the aromatic region (approx. 6.5-7.5 ppm). A broad singlet corresponding to the N-H proton would also be present, typically at a higher chemical shift (>9.0 ppm).

-

¹³C NMR (Carbon NMR): The spectrum would show six distinct carbon signals. Key signals would include the carbonyl carbon of the trichloroacetyl group (approx. 170-180 ppm), the carbon bearing the CCl₃ group (approx. 90-100 ppm), and four signals for the pyrrole ring carbons.

-

FT-IR (Infrared Spectroscopy): Key absorption bands would include a strong C=O stretch for the ketone (approx. 1670-1690 cm⁻¹), an N-H stretching band (approx. 3200-3400 cm⁻¹), and C-H and C=C stretching bands for the aromatic ring.

-

Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of one bromine atom and three chlorine atoms. The most abundant peaks would correspond to the [M]⁺ and [M+2]⁺ ions, with further isotopic peaks.

Safety and Handling

As a halogenated and reactive organic compound, this compound requires careful handling.

-

GHS Hazard Statements: Based on aggregated data, the compound is classified with warnings for causing skin irritation (H315), serious eye irritation (H319), and potentially causing respiratory irritation (H335).[4]

-

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container. The compound is moisture-sensitive.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a high-value synthetic intermediate whose strategic design enables diverse and powerful applications in medicinal chemistry. Its dual reactive centers—the C4-bromine for cross-coupling and the C2-trichloroacetyl group for nucleophilic substitution and other transformations—provide a robust platform for the synthesis of complex, biologically active molecules, particularly in the development of novel kinase inhibitors. A thorough understanding of its synthesis, reactivity, and handling, as detailed in this guide, is crucial for leveraging its full potential in drug discovery and development programs.

References

- 1. biosynce.com [biosynce.com]

- 2. This compound | C6H3BrCl3NO | CID 2798140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [oakwoodchemical.com]

- 4. echemi.com [echemi.com]

- 5. acgpubs.org [acgpubs.org]

- 6. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]

- 7. Friedel-Crafts Acylation [organic-chemistry.org]

- 8. websites.umich.edu [websites.umich.edu]

- 9. Structure-based design and synthesis of pyrrole derivatives as MEK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pyrrole derivatives as potent inhibitors of lymphocyte-specific kinase: Structure, synthesis, and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Characterization of 4-bromo-2-trichloroacetylpyrrole

Abstract

4-bromo-2-trichloroacetylpyrrole is a pivotal intermediate in the synthesis of numerous biologically active compounds, particularly marine alkaloids with pharmaceutical potential. Its strategic importance lies in the orthogonal reactivity of the C4-bromo and C2-trichloroacetyl functionalities, which allows for selective, stepwise elaboration into complex molecular architectures. This guide provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of 4-bromo-2-trichloroacetylpyrrole. We delve into the mechanistic underpinnings of the synthetic strategy, offer step-by-step experimental protocols, and present a full suite of characterization data to ensure product identity and purity. This document is intended for researchers, chemists, and professionals in the field of organic synthesis and drug development.

Introduction and Strategic Significance

Pyrrole-containing compounds are ubiquitous in nature and medicine. The targeted synthesis of substituted pyrroles is a cornerstone of modern medicinal chemistry. 4-bromo-2-trichloroacetylpyrrole, in particular, serves as a versatile building block. The electron-withdrawing trichloroacetyl group at the C2 position deactivates the pyrrole ring towards further electrophilic substitution, while also providing a handle for subsequent chemical transformations. The bromine atom at the C4 position is strategically placed for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), enabling the introduction of diverse carbon-based substituents. This dual functionality makes it an invaluable precursor for constructing complex heterocyclic systems.[1][2]

Synthetic Strategy and Workflow

The synthesis of 4-bromo-2-trichloroacetylpyrrole is efficiently achieved via a two-step sequence starting from commercially available pyrrole.

-

Step 1: Friedel-Crafts Acylation: Introduction of the trichloroacetyl group at the C2 position of pyrrole.

-

Step 2: Regioselective Bromination: Introduction of a bromine atom at the C4 position of the resulting 2-trichloroacetylpyrrole.

This strategic sequence is paramount. Performing the acylation first is critical for controlling the regioselectivity of the subsequent bromination step.

Figure 1: Overall synthetic workflow from pyrrole to the target molecule.

Synthesis Part I: Preparation of 2-Trichloroacetylpyrrole

Mechanistic Rationale

The first step is a Friedel-Crafts acylation reaction. Pyrrole is an electron-rich heterocycle, making it highly reactive towards electrophiles.[3] The reaction proceeds by the attack of the pyrrole ring on trichloroacetyl chloride. This acylation occurs preferentially at the C2 (α) position because the resulting cationic intermediate (the sigma complex) is better stabilized by resonance, with the positive charge being delocalized over three atoms, including the nitrogen.[3] While the reaction can proceed without a catalyst due to the high reactivity of pyrrole, it is often performed in a non-polar solvent like anhydrous ether.[4][5]

Detailed Experimental Protocol

This protocol is adapted from established literature procedures.[4][5]

Materials:

-

Pyrrole (freshly distilled)

-

Trichloroacetyl chloride

-

Anhydrous diethyl ether

-

Saturated aqueous sodium carbonate solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate

Procedure:

-

To a stirred solution of trichloroacetyl chloride (1.2 eq.) in anhydrous diethyl ether under a nitrogen atmosphere, add a solution of freshly distilled pyrrole (1.0 eq.) in anhydrous diethyl ether dropwise over 2 hours. The reaction is exothermic and the ether may begin to reflux.[4]

-

After the addition is complete, continue to reflux the mixture for an additional hour to ensure the reaction goes to completion.

-

Cool the reaction mixture in an ice bath and carefully quench by the slow addition of a saturated aqueous solution of sodium carbonate until effervescence ceases.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer sequentially with water (4 x 50 mL for a ~0.4 mol scale reaction) and then once with brine.[4]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield 2-trichloroacetylpyrrole as a solid. The product can be further purified by recrystallization from hexane.[5]

Synthesis Part II: Regioselective Bromination

Mechanistic Rationale and Regiocontrol

The second step involves the electrophilic aromatic substitution of 2-trichloroacetylpyrrole with a brominating agent. The trichloroacetyl group at C2 is strongly electron-withdrawing and acts as a deactivating group. It directs subsequent electrophilic attack to the C4 position (meta to the acyl group). The C5 position is deactivated due to the proximity of the electron-withdrawing group, and the C3 position is less favored electronically. This directing effect ensures high regioselectivity for the desired 4-bromo isomer. Molecular bromine (Br₂) in a suitable solvent like dichloromethane or acetic acid is a common and effective reagent for this transformation.[2]

Detailed Experimental Protocol

This protocol is based on analogous brominations of 2-acylpyrroles.[2]

Materials:

-

2-Trichloroacetylpyrrole

-

Molecular Bromine (Br₂)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve 2-trichloroacetylpyrrole (1.0 eq.) in dichloromethane and cool the solution to 0 °C in an ice bath under a nitrogen atmosphere.

-

In a separate flask, prepare a solution of molecular bromine (1.1 eq.) in dichloromethane.

-

Add the bromine solution dropwise to the stirred pyrrole solution at 0 °C. Monitor the reaction by TLC until the starting material is consumed (typically 30-60 minutes).[2]

-

Quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any excess bromine.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure 4-bromo-2-trichloroacetylpyrrole.

Comprehensive Characterization

Rigorous characterization is essential to confirm the structure and purity of the final product. The following data are expected for 4-bromo-2-trichloroacetylpyrrole.

Data Summary Table

| Analytical Technique | Expected Result |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Specific to the compound, determined experimentally |

| ¹H NMR (400 MHz, CDCl₃) | δ ~9.0-9.5 (br s, 1H, N-H), ~7.3-7.4 (d, 1H, H-5), ~7.0-7.1 (d, 1H, H-3) |

| ¹³C NMR (100 MHz, CDCl₃) | δ ~175 (C=O), ~130 (C-2), ~125 (C-5), ~120 (C-3), ~100 (C-4), ~95 (CCl₃) |

| IR Spectroscopy (KBr, cm⁻¹) | ν ~3300-3100 (N-H stretch), ~1680 (C=O stretch, conjugated) |

| Mass Spectrometry (EI-MS) | M⁺ and [M+2]⁺ peaks in ~1:1 ratio, characteristic of a single bromine atom |

Interpretation of Spectroscopic Data

-

¹H NMR Spectroscopy: The spectrum is expected to show three distinct signals. A broad singlet at high chemical shift for the N-H proton. Two doublets in the aromatic region, each integrating to one proton, corresponding to the two remaining protons on the pyrrole ring. The coupling constant between these protons (H-3 and H-5) would be small.

-

¹³C NMR Spectroscopy: The spectrum will show distinct signals for the carbonyl carbon, the four carbons of the pyrrole ring, and the trichloromethyl carbon. The carbon bearing the bromine (C-4) will appear at a characteristic upfield shift compared to the other aromatic carbons.

-

IR Spectroscopy: Key absorbances confirm the presence of the main functional groups. The N-H stretch will appear as a broad band, while the conjugated trichloroacetyl carbonyl group will show a strong absorption band around 1680 cm⁻¹.[1][6]

-

Mass Spectrometry: The mass spectrum provides definitive evidence of the molecular weight and the presence of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in a characteristic isotopic pattern for the molecular ion peak (M⁺) and the [M+2]⁺ peak with an intensity ratio of approximately 1:1.

Safety and Handling

-

Trichloroacetyl chloride is corrosive and lachrymatory. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Molecular bromine is highly toxic, corrosive, and volatile. All manipulations should be conducted in a fume hood. Use appropriate PPE and have a quenching agent (sodium thiosulfate) readily available.

-

Dichloromethane is a suspected carcinogen. Minimize exposure and handle in a fume hood.

-

Always perform a thorough risk assessment before beginning any chemical synthesis.[5]

Conclusion

This guide outlines a reliable and well-documented two-step synthesis of 4-bromo-2-trichloroacetylpyrrole from pyrrole. The procedure leverages fundamental principles of electrophilic aromatic substitution and substituent directing effects to achieve high regioselectivity and yield. The provided characterization data serves as a benchmark for confirming the identity and purity of this valuable synthetic intermediate, paving the way for its application in the synthesis of complex, high-value molecules for the pharmaceutical and materials science industries.

References

A Senior Application Scientist's Guide to the Reactivity and Synthetic Utility of the Trichloroacetyl Group on a Pyrrole Scaffold

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Pyrrole Scaffold and the Unique Role of the Trichloroacetyl Moiety

The pyrrole ring is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous natural products, pharmaceuticals, and functional materials. Its electron-rich nature makes it highly reactive towards electrophiles, but this same reactivity can present challenges in achieving selective functionalization. The introduction of a trichloroacetyl group onto the pyrrole ring is a powerful strategy that fundamentally alters its chemical behavior. This moiety is not merely a passive substituent; it is an active participant in the scaffold's subsequent transformations.

The trichloroacetyl group acts as a potent electron-withdrawing group, a versatile synthetic handle, and a temporary directing group. Its utility stems from the unique combination of the carbonyl's electrophilicity and the exceptional leaving group ability of the trichloromethyl anion equivalent. This guide provides an in-depth exploration of the synthesis of trichloroacetyl pyrroles and the diverse reactivity they exhibit, offering field-proven insights into harnessing this functionality for complex molecule synthesis.

Synthesis: Forging the Trichloroacetyl-Pyrrole Bond

The most direct and widely employed method for introducing a trichloroacetyl group onto the pyrrole scaffold is through Friedel-Crafts acylation.[1] This electrophilic aromatic substitution reaction is foundational to accessing these valuable intermediates.

The Core Reaction: C-2 Acylation via Friedel-Crafts Reaction

The inherent electronics of the pyrrole ring favor electrophilic attack at the C-2 (α) position due to superior stabilization of the cationic intermediate (Wheland intermediate) compared to attack at the C-3 (β) position. The reaction typically involves treating pyrrole with trichloroacetyl chloride. While the reaction can proceed without a catalyst, the use of a Lewis acid like aluminum chloride (AlCl₃) is common to activate the acyl chloride, forming a highly electrophilic acylium ion or a polarized complex.[2][3]

The causality behind this choice is clear: trichloroacetyl chloride is a robust acylating agent, and its reaction with pyrrole provides a direct, high-yielding route to the C-2 substituted product, 2-(trichloroacetyl)pyrrole.[4][5]

Caption: Mechanism of Friedel-Crafts acylation on pyrrole.

Experimental Protocol: Synthesis of 2-(Trichloroacetyl)pyrrole[6][7]

This protocol is a self-validating system, designed for high yield and purity.

-

Setup: A three-necked, round-bottomed flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube. The system is maintained under an inert nitrogen atmosphere.

-

Reagents: Charge the flask with trichloroacetyl chloride (1.1-1.2 equivalents) and anhydrous diethyl ether.

-

Addition: A solution of freshly distilled pyrrole (1.0 equivalent) in anhydrous diethyl ether is added dropwise over 2-3 hours. The exothermic nature of the reaction will cause the mixture to reflux.[4]

-

Reaction: After the addition is complete, continue stirring the mixture for 1 hour to ensure the reaction goes to completion.

-

Quenching: The reaction is carefully quenched by the addition of an aqueous solution of sodium or potassium carbonate. This step neutralizes the generated HCl and any remaining Lewis acid, preventing side reactions and product degradation during workup.

-

Workup: The organic and aqueous layers are separated. The organic layer is washed sequentially with water and brine, then dried over anhydrous sodium sulfate.

-

Isolation: The solvent is removed under reduced pressure to yield 2-(trichloroacetyl)pyrrole, typically as a solid. Yields are often in the range of 80-95%.

| Reactant 1 | Reactant 2 | Solvent | Conditions | Yield | Reference |

| Pyrrole (1 eq.) | Trichloroacetyl chloride (1.1 eq.) | CH₂Cl₂ | Room Temp, 3h | 82-98% | [6] |

| Pyrrole (0.37 mol) | Trichloroacetyl chloride (0.43 mol) | Ether | Reflux, 1h | 91% | [4] |

| Pyrrole (1.2 mol) | Trichloroacetyl chloride (1.23 mol) | Ether | Reflux, 1h | High | [5] |

Table 1: Comparative Synthesis Conditions for 2-(Trichloroacetyl)pyrrole.

The Trichloroacetyl Group as a Synthetic Linchpin: Key Transformations

The true synthetic power of the trichloroacetyl group is realized in its subsequent transformations. The strong inductive effect of the three chlorine atoms makes the carbonyl carbon highly electrophilic and, crucially, stabilizes the departing CCl₃⁻ anion, facilitating a "haloform-type" cleavage.

Conversion to Carboxylic Acid Derivatives

This is the most valuable reaction of the 2-trichloroacetyl moiety. Nucleophilic attack on the carbonyl carbon leads to a tetrahedral intermediate which readily collapses, expelling the stable trichloromethyl anion to form more stable carboxylic acid derivatives. This conversion is exceptionally clean and high-yielding.

-

To Esters: Treatment with a sodium alkoxide in the corresponding alcohol (e.g., NaOMe in MeOH) smoothly converts the trichloroacetyl group into a methyl ester.[7]

-

To Amides: Reaction with primary or secondary amines provides direct access to pyrrole-2-carboxamides.[8]

-

To Carboxylic Acids: Hydrolysis, typically under basic conditions (e.g., NaOH (aq)), yields the corresponding pyrrole-2-carboxylic acid.[8]

Caption: Key transformations of the trichloroacetyl group.

Experimental Protocol: Conversion to Methyl Pyrrole-2-carboxylate

-

Dissolution: Dissolve 2-(trichloroacetyl)pyrrole (1.0 equivalent) in anhydrous methanol.

-

Reagent Addition: Add a solution of sodium methoxide (typically 1.5-2.0 equivalents) in methanol dropwise at 0 °C. The choice of a slight excess of base ensures complete reaction.

-

Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates the complete consumption of the starting material.

-

Neutralization & Workup: Neutralize the reaction mixture with an acid (e.g., acetic acid or dilute HCl) and remove the methanol under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the methyl pyrrole-2-carboxylate.

Reduction Pathways

The carbonyl group can be selectively reduced. The choice of reducing agent is critical for controlling the outcome.

-

To Alcohols: Standard hydride reagents like sodium borohydride (NaBH₄) can reduce the ketone to the corresponding 1-(1H-pyrrol-2-yl)-2,2,2-trichloroethanol.[9]

-

To Alkyls (Deoxygenation): More forcing conditions, such as Wolff-Kishner or Clemmensen reduction, can be used to completely remove the carbonyl oxygen, yielding 2-(2,2,2-trichloroethyl)pyrrole.[10]

Reactivity of the Pyrrole Ring in Trichloroacetyl Pyrroles

The trichloroacetyl group is strongly electron-withdrawing, which deactivates the pyrrole ring towards further electrophilic substitution compared to the parent heterocycle. However, this deactivation is advantageous, as it tempers the reactivity and allows for more controlled, selective substitutions, primarily at the C-4 position.

Electrophilic Aromatic Substitution at C-4

With the C-2 and C-5 positions being the most electronically activated, and C-2 being blocked, the C-4 position becomes the next most favorable site for electrophilic attack. This directing effect makes 2-(trichloroacetyl)pyrrole a valuable intermediate for the synthesis of 2,4-disubstituted pyrroles.[8]

-

Acylation/Formylation: Friedel-Crafts acylation or Vilsmeier-Haack formylation of 2-(trichloroacetyl)pyrrole proceeds with high regioselectivity to give the 4-acyl or 4-formyl derivative.[7][11]

-

Halogenation: Reactions with reagents like Br₂ or I₂ can introduce halogens at the C-4 and/or C-5 positions.[6]

Caption: Synthetic workflow for 2,4-disubstituted pyrroles.

Reduction of the Pyrrole Ring

The electron-withdrawing nature of the trichloroacetyl group makes the pyrrole ring susceptible to partial reduction under dissolving metal conditions (Birch reduction). This provides a route to 3-pyrrolines, which are valuable synthetic building blocks.[12] The reaction involves the addition of electrons to the aromatic system, a process that is unfavorable for electron-rich pyrroles but enabled by the acyl substituent.

Applications in Drug Development and Natural Product Synthesis

The strategic use of 2-(trichloroacetyl)pyrrole is evident in the synthesis of complex molecules. It serves as a key building block for marine alkaloids with significant biological activity, such as Oroidin, Hymenidin, and Clathrodin.[11][13] In these syntheses, the trichloroacetyl group is first used to establish the core pyrrole structure and is then converted into a carboxylate or amide functionality required in the final target molecule. This highlights its role as a robust and reliable synthetic tool for professionals in drug development.[13][14]

Conclusion

The trichloroacetyl group is far more than a simple ketone on a pyrrole ring. It is a master controller of reactivity, enabling a host of transformations that would be difficult to achieve otherwise. Through Friedel-Crafts acylation, it provides a reliable entry point to C-2 functionalization. Its true power is then unleashed through facile conversions to esters, amides, and acids, and its ability to direct subsequent electrophilic substitutions to the C-4 position. For the research scientist, understanding and exploiting the nuanced reactivity of the trichloroacetyl group opens a direct and efficient pathway to complex, highly functionalized pyrrole scaffolds, accelerating the discovery and development of new chemical entities.

References

- 1. Friedel-Crafts Acylation [organic-chemistry.org]

- 2. Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. Synthesis routes of 2-(Trichloroacetyl)pyrrole [benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. 2-(Trichloroacetyl)pyrrole 99 35302-72-8 [sigmaaldrich.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. 2-(TRICHLOROACETYL)PYRROLE | 35302-72-8 [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. Cas 35302-72-8,2-(TRICHLOROACETYL)PYRROLE | lookchem [lookchem.com]

- 14. chemimpex.com [chemimpex.com]

The Ubiquitous Presence of Brominated Pyrrole Alkaloids in the Marine Environment: A Technical Guide for Researchers

Abstract

Brominated pyrrole alkaloids represent a structurally diverse and biologically significant class of natural products predominantly found in marine invertebrates, particularly sponges of the genera Agelas and Stylissa. Their intricate chemical architectures, often centered around the seminal oroidin framework, have captivated the interest of natural product chemists for decades. Beyond their structural novelty, these compounds exhibit a remarkable spectrum of pharmacological activities, including antimicrobial, antibiofilm, cytotoxic, and anti-inflammatory properties, positioning them as promising leads in drug discovery and development. This technical guide provides an in-depth exploration of the natural occurrence of brominated pyrrole alkaloids, detailing their primary biological sources, biosynthetic origins, and chemical diversity. Furthermore, it offers a comprehensive, field-proven methodology for their extraction, isolation, and characterization, designed to equip researchers with the practical knowledge required to investigate this important class of marine metabolites.

Introduction: The Marine Realm as a Reservoir of Chemical Diversity

The marine environment, covering over 70% of the Earth's surface, is a vast and largely untapped resource for novel bioactive compounds. Marine sponges (phylum Porifera), being sessile filter-feeders, have evolved a sophisticated chemical defense system to ward off predators, prevent biofouling, and compete for space. This has resulted in the production of a plethora of secondary metabolites with unique and complex structures, many of which have no terrestrial counterparts. Among these, brominated pyrrole alkaloids stand out due to their prevalence and potent biological activities.[1][2] This guide serves as a technical resource for scientists engaged in the discovery and development of marine-derived pharmaceuticals, providing both foundational knowledge and practical protocols related to these fascinating molecules.

Natural Sources and Ecological Significance

Brominated pyrrole alkaloids are almost exclusively isolated from marine sponges, with the genera Agelas and Stylissa being the most prolific producers.[3][4] Over 355 distinct compounds have been identified from various Agelas species alone.[5] These compounds are not uniformly distributed and their presence and concentration can vary depending on geographical location, environmental conditions, and the specific sponge species. The high concentration of bromine in seawater (approximately 65 mg/L) provides the raw material for the biosynthesis of these halogenated compounds.[1] Ecologically, these alkaloids are believed to function as a chemical defense mechanism for the sponge, deterring predation and inhibiting the growth of competing organisms and pathogens.[6]

The Oroidin Family: A Biosynthetic and Structural Cornerstone

A significant portion of the known brominated pyrrole alkaloids belong to the oroidin family, named after the foundational molecule, oroidin, first isolated from the marine sponge Agelas oroides.[7] Oroidin and its derivatives are characterized by a 2-aminoimidazole moiety linked to a brominated pyrrole-2-carboxamide core. The structural diversity within this family arises from variations in the number and position of bromine atoms on the pyrrole ring, as well as modifications to the linking chain and the 2-aminoimidazole group.

Biosynthetic Pathway of Oroidin

The biosynthesis of oroidin is a complex process that is believed to start from the amino acids proline and ornithine, which form the pyrrole ring, and arginine or a related precursor for the 2-aminoimidazole moiety. While the exact enzymatic steps are still under investigation, a putative pathway has been proposed based on the isolation of various biosynthetic intermediates.

References

- 1. Secondary metabolites from marine sponges of the genus Agelas : a comprehensive update insight on structural diversity and bioactivity - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08765G [pubs.rsc.org]

- 2. Unlocking marine treasures: isolation and mining strategies of natural products from sponge-associated bacteria - Natural Product Reports (RSC Publishing) DOI:10.1039/D5NP00013K [pubs.rsc.org]

- 3. Presence of Bromotyrosine Alkaloids in Marine Sponges Is Independent of Metabolomic and Microbiome Architectures - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Secondary metabolites from marine sponges of the genus Agelas: a comprehensive update insight on structural diversity and bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Marmaricines A-C: Antimicrobial Brominated Pyrrole Alkaloids from the Red Sea Marine Sponge Agelas sp. aff. marmarica | MDPI [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Screening for antibacterial and cytotoxic activities of Sri Lankan marine sponges through microfractionation: Isolation of bromopyrrole alkaloids from Stylissa massa - PMC [pmc.ncbi.nlm.nih.gov]

biosynthetic pathways of pyrrole-containing natural products

An In-Depth Technical Guide to the Biosynthetic Pathways of Pyrrole-Containing Natural Products

Authored by Gemini, Senior Application Scientist

Introduction: The Pyrrole Ring - A Privileged Scaffold in Nature's Pharmacy

The pyrrole ring, a five-membered aromatic heterocycle, is a fundamental building block for a vast and diverse array of natural products essential for life.[1][2][3] These molecules, ranging from the pigments of life like heme and chlorophyll to complex alkaloids with potent pharmacological activities, underscore the biosynthetic versatility that nature has evolved.[1][2] Marketed drugs such as atorvastatin and tolmetin, which incorporate a pyrrole system, highlight the therapeutic relevance of this scaffold.[1] This guide provides a comprehensive exploration of the core biosynthetic pathways that generate these critical molecules. We will delve into the enzymatic machinery, the logic of precursor assembly, and the key branch points that lead to structural and functional diversity. For researchers in natural product chemistry, drug development, and synthetic biology, understanding these pathways is paramount for harnessing nature's synthetic power.

Part 1: The Genesis of the Pyrrole Moiety - Formation of Porphobilinogen

All discussions on the major tetrapyrrole natural products must begin with their universal precursor, the monopyrrole porphobilinogen (PBG) . The biosynthesis of this foundational unit is a masterclass in enzymatic precision, involving the asymmetric condensation of two molecules of 5-aminolevulinic acid (ALA).[4][5][6][7]

The Key Player: Porphobilinogen Synthase (PBGS)

Porphobilinogen Synthase (PBGS), also known as ALA dehydratase (ALAD), catalyzes this crucial Knorr-type pyrrole synthesis.[6][8] The enzyme itself is a complex multimer, often an octamer, with an active site that features two distinct binding pockets for the two ALA substrates, termed the A-site and the P-site.[6][7]

-

P-site ALA : This molecule will ultimately form the half of PBG containing the propionic acid side chain.[4][6]

-

A-site ALA : This molecule will form the half containing the acetic acid side chain.[4][6]

The catalytic mechanism proceeds through the formation of two covalent Schiff base intermediates with conserved lysine residues in the active site.[4][6][8] The first interaction is the binding of P-site ALA, which forms a Schiff base with a lysine residue (e.g., Lys252 in human PBGS).[4] Subsequently, A-side ALA binds and forms a second Schiff base with an adjacent lysine (e.g., Lys199).[4][8] An aldol-type condensation between the two bound substrates follows, leading to the formation of the C-C bond that initiates cyclization and eventual formation of the PBG pyrrole ring.[4]

Caption: Synthesis of the universal pyrrole precursor, porphobilinogen (PBG).

Part 2: The Tetrapyrrole Superhighway - From Monopyrrole to Macrocycle

With porphobilinogen in hand, the cell embarks on a pathway to construct the macrocyclic core common to heme, chlorophyll, and vitamin B12. This involves two critical enzymes that polymerize four PBG units and then cyclize the resulting linear chain.[5][9][10]

Step 1: Linear Polymerization by Hydroxymethylbilane Synthase (HMBS)

Hydroxymethylbilane synthase (HMBS), also known as porphobilinogen deaminase, catalyzes the head-to-tail condensation of four molecules of PBG.[5][10][11] The enzyme utilizes a unique dipyrromethane cofactor covalently bound to a cysteine residue.[12] The reaction proceeds in a stepwise manner, adding one PBG unit at a time to the growing chain, with the release of ammonia at each step.[10] The final product is the unstable, linear tetrapyrrole, hydroxymethylbilane (HMB) .[5]

Step 2: Cyclization and Rearrangement by Uroporphyrinogen III Synthase (UroS)

This is a pivotal branching point in tetrapyrrole biosynthesis.[13] The linear HMB molecule can spontaneously cyclize to form the symmetric and non-functional uroporphyrinogen I .[5][13] However, in the presence of uroporphyrinogen III synthase (UroS), a remarkable intramolecular rearrangement occurs.[14][15] UroS catalyzes the cyclization of HMB while simultaneously inverting the final "D" pyrrole ring.[14][16][17] This elegant enzymatic step breaks the symmetry and produces uroporphyrinogen III (Uro'gen III) , the universal precursor for all physiologically relevant porphyrins.[9][14][16] The proposed mechanism involves the formation of a spiro-pyrrolenine intermediate, which facilitates the ring inversion.[14][18]

Caption: The critical branching point in tetrapyrrole synthesis.

Part 3: Divergent Fates of Uroporphyrinogen III

Uro'gen III is the last common intermediate for a vast family of essential cofactors.[9][19][20] From this single molecule, distinct enzymatic pathways diverge to synthesize heme, chlorophylls, siroheme, and vitamin B12.

A. The Iron Branch: Heme Biosynthesis

The pathway to heme involves a series of decarboxylation and oxidation reactions.[5][21]

-

Decarboxylation: Uroporphyrinogen III decarboxylase converts the four acetic acid side chains of Uro'gen III to methyl groups, forming coproporphyrinogen III.[5][21]

-

Oxidative Decarboxylation: Coproporphyrinogen III oxidase then modifies two of the four propionic acid side chains into vinyl groups, yielding protoporphyrinogen IX.[5]

-

Oxidation: Protoporphyrinogen oxidase mediates a six-electron oxidation to create the fully conjugated, planar porphyrin ring system of protoporphyrin IX.[5]

-

Iron Insertion: The final step is the insertion of a ferrous iron (Fe²⁺) into the center of the protoporphyrin IX macrocycle, a reaction catalyzed by the enzyme ferrochelatase to produce heme.[5]

B. The Magnesium Branch: Chlorophyll Biosynthesis

In plants and photosynthetic bacteria, the pathway branches at protoporphyrin IX. Instead of iron, magnesium is inserted, committing the molecule to the chlorophyll synthesis pathway.[19][22]

-

Magnesium Insertion: The enzyme magnesium chelatase, an ATP-dependent enzyme, inserts Mg²⁺ into protoporphyrin IX.[19]

-

Further Modifications: A subsequent series of complex enzymatic steps, including methylation, cyclization to form a fifth ring (the isocyclic ring E), and reduction of one of the pyrrole rings, leads to the various forms of chlorophyll.[12][19][23] The long phytol tail is typically added in one of the final steps.[23]

C. The Cobalt Branch: Vitamin B12 (Cobalamin) Biosynthesis

The biosynthesis of vitamin B12 is one of the most complex metabolic pathways known, requiring around 30 enzymatic steps.[24][25] It diverges from Uro'gen III and is unique to certain bacteria and archaea.[9]

-

Methylation: The pathway begins with the methylation of Uro'gen III at carbons C2 and C7 by an S-adenosyl-L-methionine (SAM)-dependent methyltransferase, forming precorrin-2.[20][24]

-

Ring Contraction and Cobalt Insertion: A series of subsequent methylations, ring contraction (excising one of the macrocycle's carbon atoms), and other modifications lead to the formation of the corrin ring system. A key difference between the aerobic and anaerobic pathways is the timing of cobalt insertion.[9][25]

-

Final Assembly: The final stages involve the attachment of the lower (dimethylbenzimidazole) and upper (adenosyl) ligands to the cobalt ion to form the active coenzyme.[9]

Caption: Divergent biosynthetic pathways from uroporphyrinogen III.

Part 4: Alternative Strategies in Pyrrole Biosynthesis

While the tetrapyrrole highway is a central route, nature has evolved other elegant pathways to synthesize pyrrole-containing natural products, often starting from simple amino acids.

A. Prodigiosin: A Tripyrrole Pigment

Prodigiosin and its analogs (prodiginines) are red tripyrrole pigments known for their antimicrobial and anticancer properties.[26][27][28] Their biosynthesis is a convergent process, where two distinct pyrrole precursors are synthesized separately and then joined.[26][29]

-

Moiety 1: 4-methoxy-2,2'-bipyrrole-5-carbaldehyde (MBC): This bipyrrole unit is derived from L-proline and malonyl-CoA.[26][27] The proline ring is oxidized to a pyrrole ring.[30]

-

Moiety 2: 2-methyl-3-pentyl-pyrrole (MAP): This monopyrrole unit is synthesized from pyruvate and 2-octenal.[26][27]

-

Condensation: A final enzyme, PigC, catalyzes the condensation of MAP and MBC to form prodigiosin.[29][30]

B. Violacein: A Bis-indole Alkaloid

Violacein is a purple pigment with a dimeric structure derived from two molecules of L-tryptophan.[31][32] The biosynthesis is governed by the vioABCDE gene cluster.[31][33]

-

Oxidation & Dimerization: The pathway is initiated by the flavoenzyme VioA, an L-tryptophan oxidase, which converts tryptophan into an indole-3-pyruvic acid (IPA) imine.[34] VioB and VioE then catalyze the dimerization and rearrangement of this intermediate.[34][35]

-

Hydroxylation & Cyclization: VioD and VioC, two monooxygenases, sequentially hydroxylate the indole rings.[31][34] A final spontaneous oxidative decarboxylation leads to the formation of the vibrant purple violacein pigment.[34]

C. Pyrrolizidine Alkaloids (PAs)

PAs are a large class of plant-derived toxins that act as defense compounds against herbivores.[36][37] Their characteristic bicyclic necine base is derived from polyamines. The widely accepted pathway begins with the condensation of two molecules of putrescine (derived from ornithine or arginine) to form homospermidine, catalyzed by homospermidine synthase—the first committed step in PA biosynthesis.[37][38] A series of oxidations and cyclizations then forms the pyrrolizidine core.[37]

Part 5: Field-Proven Methodologies for Pathway Elucidation